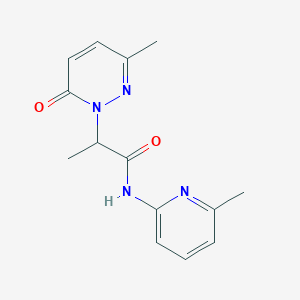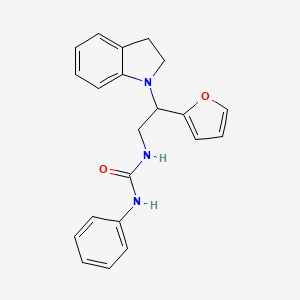
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of urea and contains a furan ring, an indoline ring, and a phenyl group.
作用機序
The mechanism of action of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of the enzyme tyrosine kinase, which plays a crucial role in cancer cell growth and proliferation. It has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea can induce various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the growth of bacteria and viruses by disrupting their metabolic pathways. In addition, it has been shown to improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea in lab experiments is its high yield and purity. The synthesis method is simple and can be easily scaled up for large-scale production. Another advantage is its versatility, as it can be modified to produce derivatives with different properties. However, one limitation is its potential toxicity, which may limit its use in certain applications. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea. One direction is the further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is the development of new derivatives with improved properties, such as increased potency and selectivity. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area of interest for materials science research.
合成法
The synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea involves the reaction of 2-(furan-2-yl)acetic acid with indoline-1-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with phenyl isocyanate to form the target compound. The reaction is carried out under mild conditions, and the yield of the final product is high.
科学的研究の応用
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial activities. In pharmacology, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, it has been explored for its use as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBQXKBQDGTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2936811.png)
methanamine](/img/structure/B2936812.png)
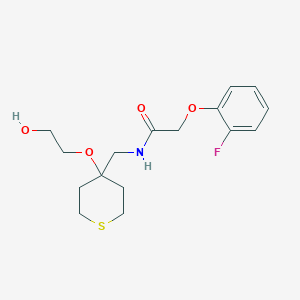

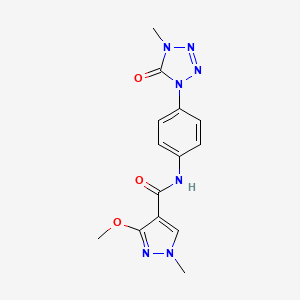
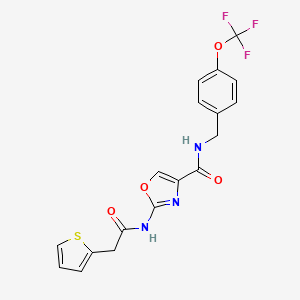
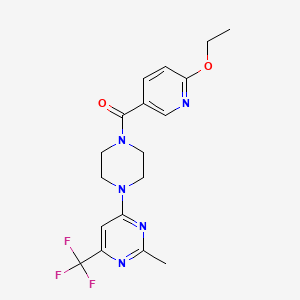
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)

![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)
